molecular formula C20H22N6O B2824253 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2309778-79-6

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2824253
CAS RN: 2309778-79-6
M. Wt: 362.437
InChI Key: OPJKMHWBQAECEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallographic Analysis

This compound has been explored in the context of chemical synthesis and crystallographic studies. For instance, a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was synthesized and characterized using techniques like NMR, MS, and IR spectra data. The structure was identified by X-ray diffraction, providing insights into its molecular composition and formation (Cao et al., 2010).

Anticancer and Antimicrobial Research

Research has also explored the potential biomedical applications of similar compounds. For example, novel biologically potent heterocyclic compounds incorporating similar structures have been studied for their anticancer and antimicrobial properties. These studies include synthesis, structural elucidation, and biological testing against various pathogens and cancer cell lines, highlighting their therapeutic potential (Katariya et al., 2021).

Antiviral and Antitumoral Activity

Compounds with structural similarities have been synthesized and tested for their antiviral and antitumoral activities. For example, derivatives have been shown to exhibit promising in vitro activity against coronaviruses and tumors, suggesting potential applications in treating these diseases. These studies also include mode-of-action analyses, such as the inhibition of tubulin polymerization (Jilloju et al., 2021).

In Silico Drug Prediction and Microbial Investigation

Research also includes in silico drug prediction, where compounds are evaluated for their drug-likeness properties, and microbial investigation, where their efficacy against various bacterial and fungal strains is tested. This approach helps in identifying potential drug candidates and understanding their spectrum of activity (Pandya et al., 2019).

Catalyst-Free Synthesis and Theoretical Studies

Innovative synthesis methods, like catalyst-free synthesis, have been developed for related compounds. This approach is complemented by theoretical studies such as density functional theory (DFT) calculations, providing insights into the chemical processes involved in the formation of these compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-14-19(11-22-26(14)15-5-3-2-4-6-15)20(27)25-16-7-8-17(25)10-18(9-16)24-13-21-12-23-24/h2-6,11-13,16-18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJKMHWBQAECEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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